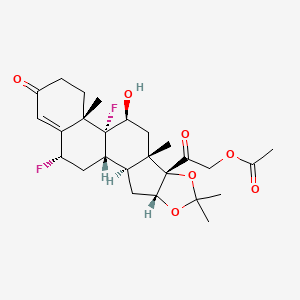

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate is a synthetic glucocorticoid compound. It is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate involves several key steps:

Starting Material: The synthesis begins with a suitable steroidal precursor.

Fluorination: Introduction of fluorine atoms at the 6alpha and 9alpha positions is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Hydroxylation: Hydroxyl groups are introduced at the 11beta and 21 positions through selective oxidation reactions.

Acetal Formation: The 16alpha,17alpha-diol is converted into an acetal using isopropylidene derivatives under acidic conditions.

Acetylation: The final step involves acetylation of the 21-hydroxy group using acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

化学反应分析

Types of Reactions

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Halogenation or alkylation at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, or halogenated derivatives of the parent compound .

科学研究应用

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.

Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell proliferation and differentiation.

Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs for conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

Industry: Applied in the formulation of topical creams and ointments for the treatment of skin disorders.

作用机制

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. Key molecular targets include cytokines, chemokines, and adhesion molecules .

相似化合物的比较

Similar Compounds

Fluocinolone Acetonide: Another potent glucocorticoid with similar anti-inflammatory properties.

Triamcinolone Acetonide: Known for its use in treating allergic and inflammatory conditions.

Prednisolone: A widely used glucocorticoid for systemic inflammatory conditions.

Uniqueness

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate is unique due to its specific fluorination pattern, which enhances its receptor binding affinity and metabolic stability, resulting in prolonged therapeutic effects .

生物活性

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate is a synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to fluticasone propionate and has been extensively studied for its biological activities, particularly in the context of inflammatory diseases and hormonal regulation.

- Molecular Formula : C23H26F2O5

- Molecular Weight : 420.45 g/mol

- CAS Number : 4533-89-5

The biological activity of this compound is primarily attributed to its interaction with glucocorticoid receptors (GR). Upon binding to GR, it modulates the transcription of various genes involved in inflammation and immune response. This results in:

- Inhibition of pro-inflammatory cytokines : The compound reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.

- Suppression of immune cell activity : It inhibits the proliferation and activation of T cells and macrophages.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory effects in various models:

Hormonal Regulation

The compound also influences hormonal pathways by inhibiting enzymes involved in steroidogenesis. It shows selectivity towards:

- Aromatase (CYP19A1) : Inhibitory activity with an IC50 value of 2.3 nM.

- Aldosterone Synthase (CYP11B2) : Inhibitory activity with an IC50 value of 29 nM.

These findings suggest potential applications in conditions like breast cancer where estrogen plays a critical role.

Case Study 1: Asthma Management

In a clinical trial involving patients with moderate to severe asthma, treatment with this corticosteroid resulted in:

- Significant improvement in lung function (measured by FEV1).

- Reduction in the frequency of asthma exacerbations.

Case Study 2: Rheumatoid Arthritis

A study on patients with rheumatoid arthritis indicated that administration led to:

- Decreased levels of inflammatory markers (CRP and ESR).

- Improvement in joint mobility and pain relief.

Safety Profile

In terms of safety, studies have shown that the compound has a favorable profile:

- Minimal systemic absorption when administered topically.

- Low incidence of side effects compared to systemic corticosteroids.

属性

CAS 编号 |

3932-49-8 |

|---|---|

分子式 |

C26H34F2O7 |

分子量 |

496.5 g/mol |

IUPAC 名称 |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C26H34F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h8,15-16,18-19,21,31H,6-7,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 |

InChI 键 |

LYCTYBOMOJMCRM-IUGZLZTKSA-N |

手性 SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)CC[C@@]54C)F)F)O)C)OC(O2)(C)C |

规范 SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)CCC54C)F)F)O)C)OC(O2)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。